

# Fremy's Salt: A Comprehensive Technical Guide to its Structure and Bonding

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## Compound of Interest

Compound Name: POTASSIUM  
NITROSODISULFONATE

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## Introduction

Fremy's salt, **potassium nitrosodisulfonate** ( $K_2[ON(SO_3)_2]$ ), is an inorganic compound of significant interest due to its unique nature as a stable and long-lived free radical in aqueous solutions.[1] Discovered by Edmond Frémy in 1845, this compound has become an invaluable tool in various chemical and biological studies.[1] In its solid form, it exists as a diamagnetic dimer,  $(K_4[ON(SO_3)_2]_2)$ , which is a bright yellowish-brown solid.[1] However, upon dissolution in water, it dissociates into the vibrant violet paramagnetic monomer, the nitrosodisulfonate radical anion  $([ON(SO_3)_2]^{2-})$ . [1] This technical guide provides an in-depth analysis of the structure and bonding characteristics of Fremy's salt, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

## Molecular Structure and Bonding

The most intriguing aspect of Fremy's salt is the structure and bonding within the nitrosodisulfonate anion,  $[ON(SO_3)_2]^{2-}$ . This radical anion is responsible for the characteristic properties and reactivity of Fremy's salt solutions.

## Crystalline Structure

In the solid state, Fremy's salt exists as a dimer. X-ray crystallographic studies have revealed the presence of two distinct crystalline forms: a yellow-orange monoclinic form and an orange-brown triclinic form. A study by Howie et al. provides a detailed structural analysis of the triclinic form of **potassium nitrosodisulfonate**.

## Bonding in the $[\text{ON}(\text{SO}_3)_2]^{2-}$ Anion

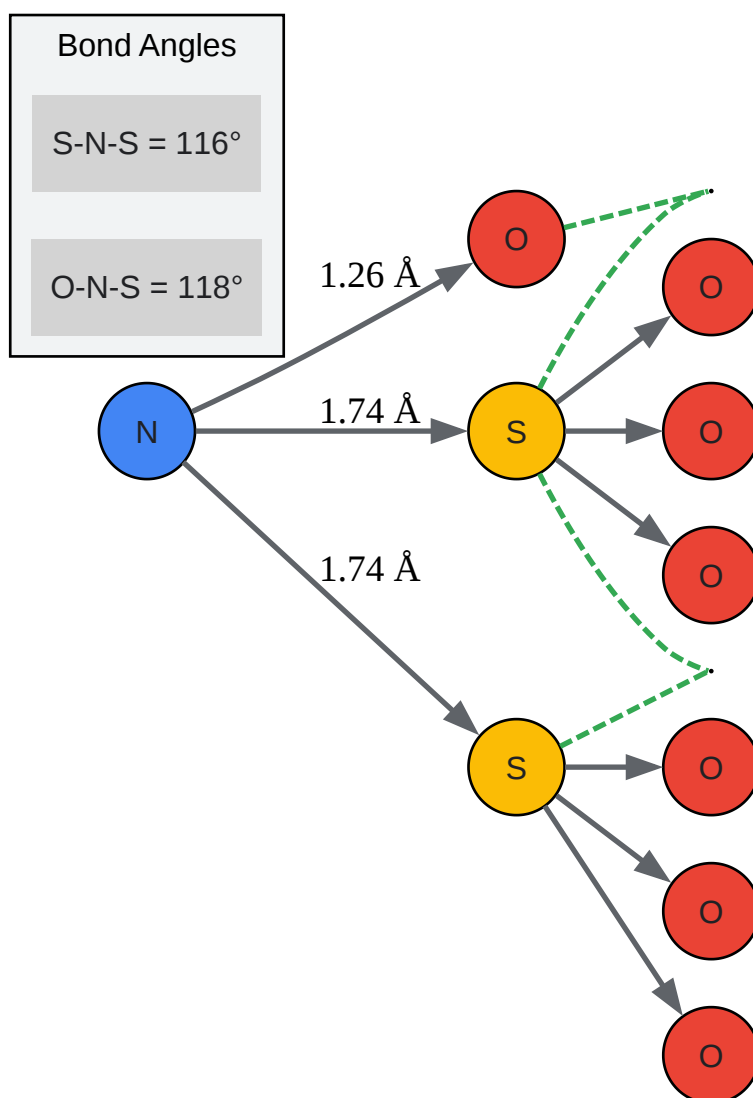
The bonding in the monomeric radical anion is characterized by the delocalization of the unpaired electron primarily between the nitrogen and oxygen atoms of the nitroso group. This delocalization is a key factor in the stability of the radical. The geometry of the anion and the specific bond lengths and angles provide insight into the electronic distribution.

Table 1: Bond Lengths and Angles in the Nitrosodisulfonate Anion

Bond	Bond Length (Å)	Angle	Angle (°)
N-O	1.26	O-N-S	118
N-S	1.74	S-N-S	116
S-O (avg)	1.45	O-S-O (avg)	113

Data extracted from crystallographic studies of the triclinic form of **potassium nitrosodisulfonate**.

The N-O bond length is intermediate between a single and a double bond, which is consistent with the delocalization of the unpaired electron. The geometry around the nitrogen atom is trigonal planar, and the sulfur atoms exhibit a tetrahedral geometry.



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Molecular structure of the  $[\text{ON}(\text{SO}_3)_2]^{2-}$  anion with bond lengths.

## Electron Spin Resonance (ESR) Spectroscopy

The paramagnetic nature of the  $[\text{ON}(\text{SO}_3)_2]^{2-}$  radical in solution makes Electron Spin Resonance (ESR) spectroscopy a powerful technique for its characterization. The ESR spectrum of Fremy's salt is a characteristic triplet, which arises from the hyperfine interaction of the unpaired electron with the  $^{14}\text{N}$  nucleus ( $I=1$ ).

## Hyperfine Coupling Constants

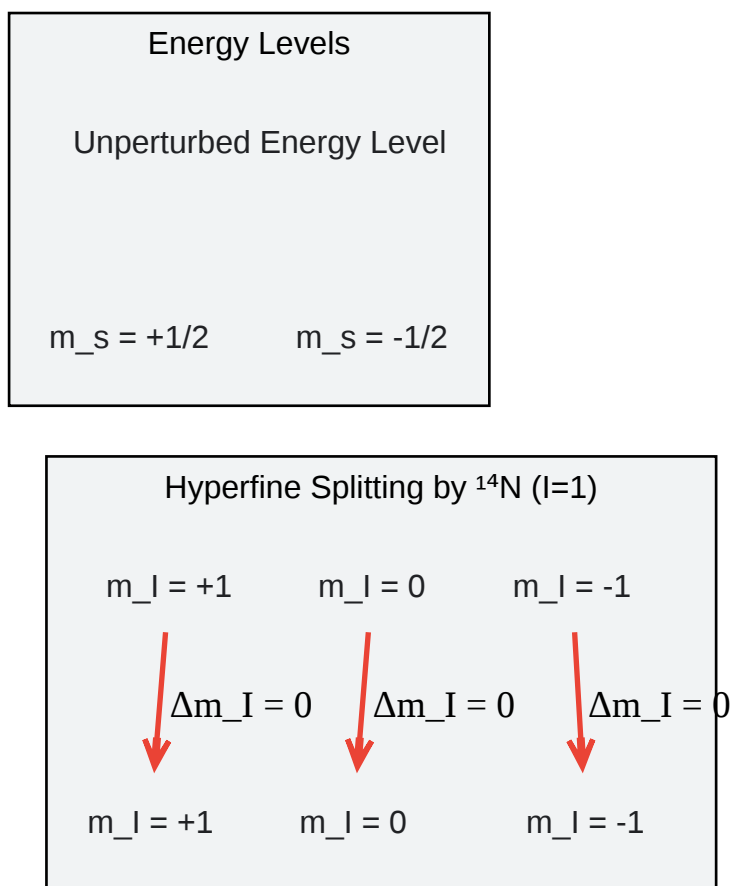
The spacing of the lines in the ESR spectrum provides the hyperfine coupling constant ( $a_N$ ), which is a measure of the interaction between the unpaired electron and the nitrogen nucleus. Isotopic labeling studies with  $^{17}\text{O}$  ( $I=5/2$ ) have provided further insights into the electron spin distribution.

Table 2: Isotropic Hyperfine Coupling Constants for the Nitrosodisulfonate Radical

Nucleus	Isotopic Abundance (%)	Nuclear Spin (I)	Hyperfine Coupling Constant (a)	Sign of a
$^{14}\text{N}$	99.6	1	13.0 G	Positive
$^{17}\text{O}$	0.038	5/2	$20.7 \pm 0.2$ G	Negative

Data from studies on aqueous solutions of Fremy's salt.

The positive sign of  $a_N$  indicates that the spin density at the nitrogen nucleus is parallel to the net spin of the radical, while the negative sign of  $a_O$  for the  $^{17}\text{O}$ -labeled species indicates an antiparallel spin density at the oxygen nucleus.



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Energy level diagram for the hyperfine splitting in the ESR spectrum of Fremy's salt.

## Experimental Protocols

### Synthesis of Fremy's Salt (Potassium Nitrosodisulfonate)

This protocol describes a common laboratory-scale synthesis of Fremy's salt.

Materials:

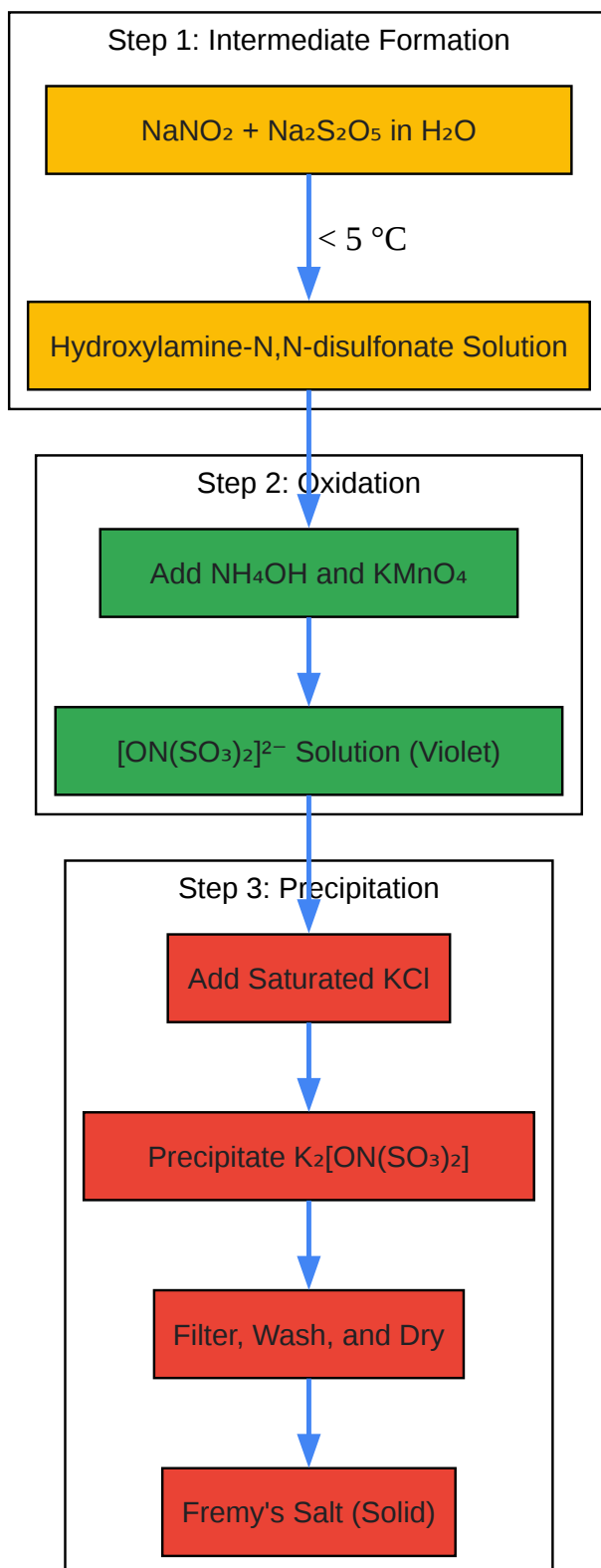
- Sodium nitrite ( $\text{NaNO}_2$ )
- Sodium metabisulfite ( $\text{Na}_2\text{S}_2\text{O}_5$ )
- Potassium permanganate ( $\text{KMnO}_4$ )

- Potassium chloride (KCl)
- Concentrated ammonia solution (NH<sub>4</sub>OH)
- Ice
- Deionized water

Procedure:

- Preparation of Hydroxylamine-N,N-disulfonate:
  - In a beaker, dissolve sodium nitrite in water.
  - In a separate beaker, dissolve sodium metabisulfite in water.
  - Cool both solutions in an ice bath.
  - Slowly add the sodium metabisulfite solution to the stirred sodium nitrite solution, maintaining the temperature below 5 °C.
  - Allow the reaction to proceed for a specified time to form the hydroxylamine-N,N-disulfonate intermediate.
- Oxidation to Nitrosodisulfonate:
  - To the cold reaction mixture, add a concentrated ammonia solution.
  - Slowly add a solution of potassium permanganate in water, keeping the temperature below 5 °C. The solution will turn deep violet.
  - The manganese dioxide precipitate is removed by filtration.
- Precipitation of Fremy's Salt:
  - To the cold, violet filtrate, add a saturated solution of potassium chloride.
  - The less soluble potassium salt of nitrosodisulfonate will precipitate as a yellow-orange solid.

- Collect the precipitate by vacuum filtration and wash with a small amount of cold water, followed by ethanol and ether.
- Dry the product in a desiccator.



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Workflow for the synthesis of Fremy's salt.



## Single-Crystal X-ray Diffraction

This protocol provides a general outline for the determination of the crystal structure of a small molecule like Fremy's salt.

Procedure:

- Crystal Growth:
  - Grow single crystals of Fremy's salt suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated aqueous solution or by slow cooling of a hot, saturated solution. The two different crystalline forms can be obtained by carefully controlling the crystallization conditions.
- Crystal Mounting:
  - Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) under a microscope.
  - Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil).
- Data Collection:
  - Mount the goniometer head on the diffractometer.
  - Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal motion.
  - Center the crystal in the X-ray beam.
  - Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Data Processing and Structure Solution:
  - Integrate the diffraction spots to obtain their intensities.
  - Determine the unit cell parameters and the space group.
  - Solve the phase problem to obtain an initial electron density map.

- Build a molecular model into the electron density map and refine the atomic positions and thermal parameters.

## Applications in Research and Drug Development

The unique properties of Fremy's salt make it a versatile reagent in several fields:

- **Organic Synthesis:** It is widely used as a selective oxidizing agent for the conversion of phenols and anilines to quinones.[2]
- **EPR Spectroscopy:** Due to its stable and well-defined ESR spectrum, it serves as a standard for g-factor calibration and for quantifying other radical species.
- **Biophysical Studies:** It can be used as a spin probe to study the structure and dynamics of biomolecules.
- **Drug Development:** The oxidation of phenolic moieties in drug candidates can be investigated using Fremy's salt to understand potential metabolic pathways and to synthesize oxidized derivatives for activity screening.

## Conclusion

Fremy's salt, with its fascinating dual existence as a diamagnetic solid and a paramagnetic radical in solution, continues to be a subject of fundamental and applied research. A thorough understanding of its structure, bonding, and reactivity is crucial for its effective utilization in various scientific disciplines. This technical guide has provided a detailed overview of these aspects, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the field.

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## References

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